molecular formula C24H21N3O6S B3316973 2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 955737-56-1

2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B3316973
CAS No.: 955737-56-1
M. Wt: 479.5 g/mol
InChI Key: GIAYMIPYEHTOPD-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that features multiple functional groups, including amides, benzodioxoles, and benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothiazole intermediates, followed by amide bond formation and subsequent functional group modifications. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide may be investigated for its potential biological activity. This could include studies on its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on various disease models and its potential as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic components.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide include other benzodioxole and benzothiazole derivatives. These compounds may share similar structural features and functional groups, but differ in their specific substituents and overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c28-22(13-4-6-17-18(10-13)33-12-32-17)27-24-26-21-15(2-1-3-20(21)34-24)23(29)25-14-5-7-16-19(11-14)31-9-8-30-16/h4-7,10-11,15H,1-3,8-9,12H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAYMIPYEHTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-benzodioxole-5-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

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